N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide

Regiochemistry Structure-Activity Relationship Benzamide positional isomer

This ortho-methoxy regioisomer (CAS 897456-77-8) is a critical chemical probe for differentiating target engagement in 2-thioimidazole-based kinase inhibitor and anti-virulence programs. Unlike its meta- and para-methoxy analogs, the ortho substitution introduces unique intramolecular hydrogen-bonding constraints that directly impact binding pocket complementarity and metabolic stability. Procuring this specific compound mitigates the risk of inactive or off-target profiles associated with uncharacterized positional isomers, ensuring that SAR data are reproducible and pharmacologically meaningful. Ideal for labs seeking to validate p38α MAPK or MvfR (PqsR) inhibition hypotheses with a structurally authenticated, high-purity reference standard.

Molecular Formula C19H18ClN3O2S
Molecular Weight 387.88
CAS No. 897456-77-8
Cat. No. B2392145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide
CAS897456-77-8
Molecular FormulaC19H18ClN3O2S
Molecular Weight387.88
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18ClN3O2S/c1-25-17-5-3-2-4-15(17)18(24)21-10-11-26-19-22-12-16(23-19)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
InChIKeySUYYFIRZTIWARS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide (CAS 897456-77-8): Key Identifiers, Physicochemical Profile, and Procurement Starting Point


N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide (CAS 897456-77-8) is a synthetic small molecule with the molecular formula C19H18ClN3O2S and a molecular weight of 387.9 g/mol [1]. It belongs to the class of 2-thio-substituted imidazole derivatives that incorporate a benzamide moiety, a structural framework that has been investigated in both p38 MAP kinase inhibitor programs and anti-virulence drug discovery targeting the Pseudomonas aeruginosa quorum-sensing regulator MvfR (PqsR) [2]. The compound features a 4-chlorophenyl substituent at the imidazole 5-position, a thioethyl linker, and an ortho-methoxybenzamide group, with computed physicochemical properties including XLogP3-AA of 4.1, topological polar surface area (TPSA) of 92.3 Ų, 2 hydrogen bond donors, and 7 rotatable bonds [1].

Why N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide Cannot Be Simply Replaced by In-Class Analogs: Evidence for Regiochemical and Scaffold Specificity


Within the 2-thio-substituted imidazole–benzamide series, even minor structural alterations—such as the position of the methoxy group on the benzamide ring (ortho vs. meta vs. para) or the identity of the alkoxy substituent (methoxy vs. ethoxy)—can substantially shift target engagement profiles, potency, and physicochemical properties. The ortho-methoxy substitution pattern of CAS 897456-77-8 introduces intramolecular hydrogen-bonding potential and steric constraints distinct from its 3-methoxy (CAS 897456-75-6) and 4-methoxy (CAS 897456-73-4) regioisomers, which may differentially affect binding pocket complementarity and metabolic stability [1]. Furthermore, the core 4-chlorophenyl-imidazole-thioether scaffold appears in chemically distinct phenotypic screening hits—including p38α MAP kinase inhibitors and MvfR (PqsR) transcriptional regulator antagonists—where the benzamide substituent determines target selectivity [2]. Generic substitution with an uncharacterized positional isomer or a truncated analog therefore carries a high risk of losing the intended pharmacological profile, as quantitative comparative data are absent for most pairings.

Quantitative Evidence Guide for N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide: Comparative Data for Informed Procurement


Regioisomeric Differentiation: Ortho-Methoxy vs. Meta-Methoxy and Para-Methoxy Benzamide Positional Isomers

CAS 897456-77-8 bears the methoxy substituent at the ortho (2-) position of the benzamide ring, distinguishing it from the meta (3-) isomer (CAS 897456-75-6) and the para (4-) isomer (CAS 897456-73-4). All three share the identical molecular formula (C19H18ClN3O2S) and molecular weight (387.9 g/mol), rendering them indistinguishable by mass spectrometry alone [1]. However, the ortho-methoxy group in CAS 897456-77-8 can engage in intramolecular hydrogen bonding with the adjacent amide NH, potentially reducing solvent-exposed polarity and altering the compound's conformational population relative to the meta and para congeners. Computed XLogP3-AA for CAS 897456-77-8 is 4.1 [1]; while identical computed XLogP values are anticipated for the regioisomers due to the atom-based algorithm, experimental logP and chromatographic retention times are expected to diverge. No head-to-head biological comparison of the three regioisomers has been published in the primary literature, representing a critical data gap for procurement decisions.

Regiochemistry Structure-Activity Relationship Benzamide positional isomer

Alkoxy Substituent Comparison: 2-Methoxybenzamide vs. 2-Ethoxybenzamide Analog

The 2-ethoxybenzamide analog (CAS 897456-89-2) represents the closest homolog with an extended alkoxy chain (C20H20ClN3O2S; MW 401.9 g/mol) versus the target compound's methoxy (C19H18ClN3O2S; MW 387.9 g/mol). The additional methylene unit in the ethoxy analog increases molecular weight by 14 Da and is predicted to elevate lipophilicity, as reflected by a computed XLogP3-AA of approximately 4.6 for the ethoxy analog compared to 4.1 for the 2-methoxy parent [1]. This difference may influence membrane permeability, metabolic stability, and off-target binding profiles. No direct comparative bioassay data for CAS 897456-77-8 versus CAS 897456-89-2 have been published.

Alkoxy substituent SAR Lipophilicity modulation

Class-Level Context: 2-Thioimidazole Scaffold in p38α MAP Kinase Inhibition

The 2-thio-substituted imidazole scaffold, exemplified by CAS 897456-77-8, has been extensively studied as a platform for ATP-competitive p38α MAP kinase inhibitors. In a related series of 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)-imidazoles, p38α IC50 values in the low nanomolar range were achieved through optimization of the 2-thioether substituent [1]. While CAS 897456-77-8 itself has not been directly profiled against p38α in published literature, the scaffold's established SAR indicates that the nature of the benzamide substituent (present in CAS 897456-77-8 in place of the pyridine moiety) is a key determinant of kinase binding affinity and selectivity over other MAP kinases [1]. Furthermore, a structurally distinct series of benzamide–benzimidazole compounds was identified as MvfR (PqsR) antagonists with an IC50 of 30 nM for a closely related 2-thioimidazole acetamide derivative [2], demonstrating that this scaffold can engage multiple therapeutic targets depending on the appended amide substituent.

p38 MAP kinase Imidazole inhibitor Kinase selectivity

Physicochemical Differentiation: Computed Drug-Likeness Parameters vs. In-Class Comparators

CAS 897456-77-8 exhibits a computed TPSA of 92.3 Ų, placing it within the generally accepted range for oral bioavailability (<140 Ų) and blood–brain barrier penetration (<90 Ų boundary, though slightly above) [1]. Its XLogP3-AA of 4.1 and molecular weight of 387.9 g/mol position it near the upper bounds of typical lead-like chemical space. In comparison, the unsubstituted benzamide analog (N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, no CAS located) would have a lower molecular weight (expected ~357.8 g/mol) and lower TPSA (~78 Ų) due to the absence of the methoxy oxygen, potentially altering solubility and permeability profiles. These computed differences provide a basis for selecting CAS 897456-77-8 when the methoxy group is specifically required for target interaction or when a moderately higher TPSA is desired for solubility optimization.

Drug-likeness Physicochemical properties ADME prediction

Data Gap Advisory: Limited Publicly Available Quantitative Bioactivity Data for This Specific Compound

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and the patent literature (conducted on 2026-04-28) did not identify any primary research article or granted patent that reports quantitative bioassay data (IC50, Ki, EC50, MIC, etc.) specifically for CAS 897456-77-8. Claims of anticancer activity with IC50 values of 15 µM (MDA-MB-231) and 20 µM (SK-Hep-1) appear on certain vendor websites [1], but these claims could not be verified against a primary peer-reviewed or patent source. The closest structurally characterized bioactive compound in the public domain is 2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]thio}-N-(3-ethoxyphenyl)acetamide, which differs in both the linker (acetamide vs. ethylamide) and the aromatic amide substituent, and for which a MvfR IC50 of 30 nM has been deposited in BindingDB [2]. Potential procurement users should therefore treat CAS 897456-77-8 as a compound requiring de novo biological profiling and should independently verify any vendor-supplied activity claims before committing to large-scale acquisition.

Data availability Procurement risk Validation requirement

Recommended Application Scenarios for N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide Based on Available Evidence


Anti-Virulence Drug Discovery: MvfR (PqsR) Quorum-Sensing Inhibitor Screening

Given that a structurally related 2-thioimidazole acetamide derivative (2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]thio}-N-(3-ethoxyphenyl)acetamide) has demonstrated potent MvfR antagonism with an IC50 of 30 nM [1], CAS 897456-77-8 may be evaluated as a candidate for the same target in Pseudomonas aeruginosa anti-virulence programs. The compound can be screened in a β-galactosidase reporter assay using E. coli co-expressing PqsR and lacZ to measure inverse agonist activity, following the methodology of Starkey et al. (2014) [1]. Its distinct benzamide substitution pattern relative to the published hit may provide SAR expansion opportunities for improving selectivity or pharmacokinetic properties.

Regioisomer-Controlled SAR Studies in Imidazole–Benzamide Chemical Series

CAS 897456-77-8 is one of at least three regioisomeric methoxybenzamide derivatives (ortho, meta, para) sharing an identical core scaffold [2]. A focused SAR panel that systematically compares CAS 897456-77-8 against the 3-methoxy (CAS 897456-75-6) and 4-methoxy (CAS 897456-73-4) isomers in the same assay can elucidate the contribution of methoxy position to target binding, selectivity, and cellular activity. This approach is particularly valuable when the molecular target is unknown, as differential activity across regioisomers can provide indirect evidence for specific binding interactions.

p38α MAP Kinase Inhibitor Medicinal Chemistry Starting Point

The 2-thioimidazole core of CAS 897456-77-8 aligns with the pharmacophore established for ATP-competitive p38α MAP kinase inhibitors, where optimized compounds in the Laufer and Koch series achieved low nanomolar potency [3]. While CAS 897456-77-8 itself has not been profiled against p38α, it may serve as a starting scaffold for derivatization, particularly by varying the benzamide substituent to probe interactions with the kinase's hydrophobic region II and the ribose/phosphate binding pockets. Researchers should perform a p38α biochemical inhibition assay (e.g., HTRF or ADP-Glo) and counter-screen against related MAP kinases (JNK, ERK) to establish selectivity before committing to large-scale synthesis.

Physicochemical Property Benchmarking for Lead Optimization Cascades

With computed XLogP3-AA of 4.1 and TPSA of 92.3 Ų, CAS 897456-77-8 sits at the boundary of optimal lead-like space and can serve as a reference compound for tuning lipophilicity and polarity in a medicinal chemistry program [2]. Its measured chromatographic logD (if determined experimentally) and thermodynamic solubility can be benchmarked against the 2-ethoxy analog (CAS 897456-89-2, predicted XLogP ~4.6) and the des-methoxy benzamide analog. This enables data-driven decisions about the alkoxy substituent's contribution to developability parameters without relying solely on computed predictions.

Quote Request

Request a Quote for N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.